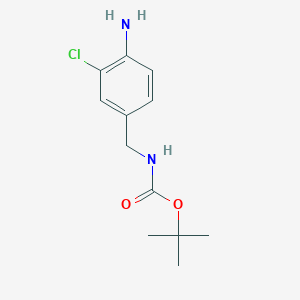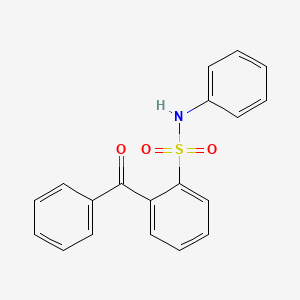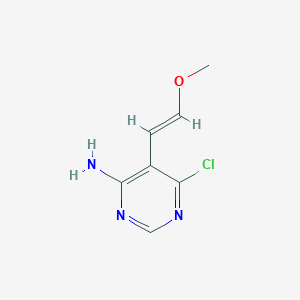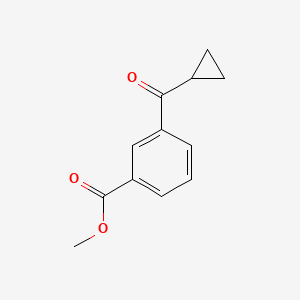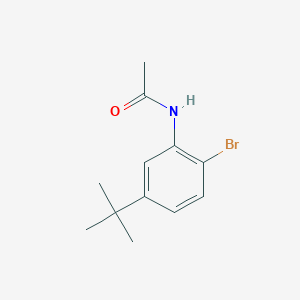
N-(2-Bromo-5-(tert-butyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-(tert-butyl)phenyl)acetamide is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and an acetamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-(tert-butyl)phenyl)acetamide typically involves the bromination of a tert-butylphenyl precursor followed by acetamidation. One common method includes:
Bromination: The starting material, 2-tert-butylphenol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Acetamidation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-(tert-butyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a tert-butylphenylacetamide.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of N-(2-azido-5-(tert-butyl)phenyl)acetamide, N-(2-thio-5-(tert-butyl)phenyl)acetamide, etc.
Reduction: Formation of N-(2-(tert-butyl)phenyl)acetamide.
Oxidation: Formation of N-(2-bromo-5-(tert-butyl)phenyl)acetic acid.
Scientific Research Applications
N-(2-Bromo-5-(tert-butyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(tert-butyl)phenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-(tert-butyl)phenyl)acetamide
- N-(2-Bromo-3-(tert-butyl)phenyl)acetamide
- N-(2-Chloro-5-(tert-butyl)phenyl)acetamide
Uniqueness
N-(2-Bromo-5-(tert-butyl)phenyl)acetamide is unique due to the specific positioning of the bromine and tert-butyl groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(2-bromo-5-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-8(15)14-11-7-9(12(2,3)4)5-6-10(11)13/h5-7H,1-4H3,(H,14,15) |
InChI Key |
BVHJFJWUZYDDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


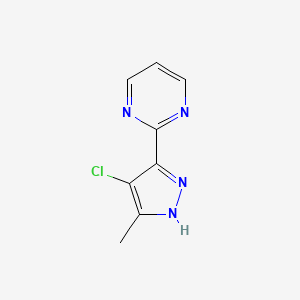
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
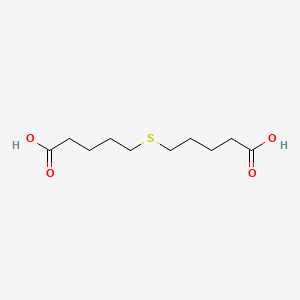
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
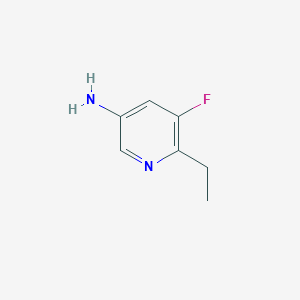
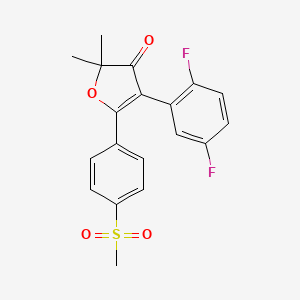
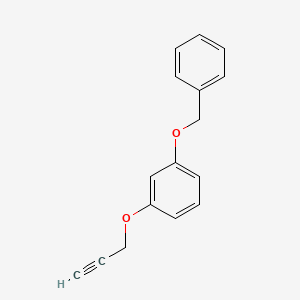

![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
